6-({4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one
Description
The exact mass of the compound this compound is 457.14715559 g/mol and the complexity rating of the compound is 831. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]sulfonyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O4S/c24-19-4-1-16(2-5-19)13-22(29)25-9-11-26(12-10-25)32(30,31)20-14-17-3-6-21(28)27-8-7-18(15-20)23(17)27/h1-2,4-5,14-15H,3,6-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIKJGCRPZDDTSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)N4CCN(CC4)C(=O)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-({4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one is a complex organic molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . It features a unique tricyclic structure with a piperazine moiety and a fluorophenylacetyl group, which may influence its biological interactions.
The biological activity of this compound can be attributed to its interaction with various biological targets, including:
- Receptor Binding : The piperazine ring is known for its ability to interact with neurotransmitter receptors, particularly in the central nervous system (CNS). This interaction may lead to modulation of neurotransmitter release and receptor activity.
- Enzyme Inhibition : The sulfonamide group is often associated with enzyme inhibition, particularly in metabolic pathways involving carbonic anhydrase and other sulfonamide-sensitive enzymes.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| A549 (Lung Cancer) | 10 | Cell cycle arrest at G2/M phase |
| HepG2 (Liver Cancer) | 12 | Inhibition of angiogenesis |
Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics, suggesting a potential role in cancer therapy .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study: In a comparative study on antibacterial efficacy, the compound was found to be effective against resistant strains of E. coli, highlighting its potential as an antibiotic agent .
Neuropharmacological Effects
Preliminary studies suggest that the compound may have neuroprotective effects. Animal models have indicated improvements in cognitive function and reduced neuroinflammation when treated with this compound.
Toxicity and Safety Profile
Toxicological assessments have been conducted to evaluate the safety profile of the compound. Acute toxicity tests in rodents revealed no significant adverse effects at therapeutic doses. Long-term studies are ongoing to assess chronic toxicity and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
